molecular formula C23H30N2O9S B1591630 Brucine sulfate heptahydrate CAS No. 60583-39-3

Brucine sulfate heptahydrate

Cat. No.: B1591630
CAS No.: 60583-39-3
M. Wt: 510.6 g/mol
InChI Key: CUPIRWMKFNPKKM-FIMIILAWSA-N
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Description

Brucine sulfate heptahydrate is an organic compound with the formula (C23H26N2O4)2.H2SO4.7H2O . It is used as a resolving agent and in the determination of nitrate. It also finds applications in the pharmaceutical and food industry . Brucine is an alkaloid that acts as an antagonist at glycine receptors and paralyzes inhibitory neurons .


Molecular Structure Analysis

The molecular formula of this compound is (C23H26N2O4)2.H2SO4.7H2O . This indicates that it consists of two molecules of Brucine (C23H26N2O4), one molecule of sulfuric acid (H2SO4), and seven molecules of water (H2O).


Physical and Chemical Properties Analysis

This compound appears as a white to off-white crystalline powder . It has a molecular weight of 1013.11 .

Scientific Research Applications

Microbial Sulfur Cycling in Subglacial Environments

Research by Mikucki et al. (2009) delves into microbial assemblages cycling sulfur in sulfate-rich marine brines beneath Taylor Glacier, highlighting the complex interactions between microbial life and sulfur compounds in extreme environments. This study underscores the potential for sulfate compounds to support microbial life in isolation, suggesting indirect implications for brucine sulfate heptahydrate's role in such environments (Mikucki et al., 2009).

Catalysis in Biomass Conversion

Tong and Li (2010) explored the use of Brønsted-acidic ionic liquids for the dehydration of D-fructose to 5-hydroxymethylfurfural, a key reaction for biomass conversion into valuable chemicals. The study highlights the importance of sulfate-based catalysts in enhancing selectivity and efficiency of biomass processing, hinting at the catalytic potential of sulfate compounds like this compound (Tong & Li, 2010).

Analytical Applications in Pharmacokinetics

Jun (2011) developed an HPLC method for determining brucine concentration in the tissues of tumor-bearing mice, demonstrating the utility of analytical techniques in pharmacokinetic studies of brucine and its derivatives. This study exemplifies the relevance of this compound in pharmacological research, through its relation to brucine (Jun, 2011).

Safety and Hazards

Brucine sulfate heptahydrate is considered hazardous. It is fatal if swallowed or inhaled . It is advised to avoid contact with skin, eyes, and clothing, and to not breathe dust. It should be stored locked up and in a well-ventilated place .

Future Directions

While Brucine has shown promise in pharmacology research, its severe central nervous system toxicity is a major obstacle to its clinical application . Future research could focus on addressing these toxicity issues to expand its potential applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Brucine sulfate heptahydrate involves the reaction of Brucine with sulfuric acid to form Brucine sulfate, which is then hydrated to form Brucine sulfate heptahydrate.", "Starting Materials": [ "Brucine", "Sulfuric acid", "Water" ], "Reaction": [ "Add Brucine to a round-bottom flask", "Slowly add sulfuric acid to the flask while stirring", "Heat the mixture to 60-70°C and stir for 2 hours", "Allow the mixture to cool to room temperature", "Add water to the mixture and stir until the Brucine sulfate dissolves", "Filter the solution to remove any impurities", "Heat the solution to 60-70°C and allow it to cool slowly", "Collect the Brucine sulfate heptahydrate crystals by filtration", "Dry the crystals in a desiccator" ] }

CAS No.

60583-39-3

Molecular Formula

C23H30N2O9S

Molecular Weight

510.6 g/mol

IUPAC Name

(4aR,5aS,8aR,13aS,15aS,15bR)-10,11-dimethoxy-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one;sulfuric acid;hydrate

InChI

InChI=1S/C23H26N2O4.H2O4S.H2O/c1-27-16-8-14-15(9-17(16)28-2)25-20(26)10-18-21-13-7-19-23(14,22(21)25)4-5-24(19)11-12(13)3-6-29-18;1-5(2,3)4;/h3,8-9,13,18-19,21-22H,4-7,10-11H2,1-2H3;(H2,1,2,3,4);1H2/t13-,18-,19-,21-,22-,23+;;/m0../s1

InChI Key

CUPIRWMKFNPKKM-FIMIILAWSA-N

Isomeric SMILES

COC1=C(C=C2C(=C1)[C@]34CCN5[C@H]3C[C@@H]6[C@@H]7[C@@H]4N2C(=O)C[C@@H]7OCC=C6C5)OC.O.OS(=O)(=O)O

SMILES

COC1=C(C=C2C(=C1)C34CCN5C3CC6C7C4N2C(=O)CC7OCC=C6C5)OC.COC1=C(C=C2C(=C1)C34CCN5C3CC6C7C4N2C(=O)CC7OCC=C6C5)OC.O.O.O.O.O.O.O.OS(=O)(=O)O

Canonical SMILES

COC1=C(C=C2C(=C1)C34CCN5C3CC6C7C4N2C(=O)CC7OCC=C6C5)OC.O.OS(=O)(=O)O

4845-99-2
5787-00-8

physical_description

Off-white crystalline powder;  [Acros Organics MSDS]

Pictograms

Acute Toxic

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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